molecular formula C16H16N6 B10953617 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10953617
M. Wt: 292.34 g/mol
InChI Key: MOIPZIITHHKFHX-UHFFFAOYSA-N
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Description

7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining pyrazole and triazolopyrimidine rings

Preparation Methods

The synthesis of 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the pyrazole and phenyl groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole or triazolopyrimidine rings. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures like imidazoles, pyrazoles, and triazoles. Compared to these, 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combined pyrazole and triazolopyrimidine rings, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C16H16N6

Molecular Weight

292.34 g/mol

IUPAC Name

7-(1,3-dimethylpyrazol-4-yl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H16N6/c1-11-13(9-21(2)20-11)15-8-14(12-6-4-3-5-7-12)19-16-17-10-18-22(15)16/h3-10,15H,1-2H3,(H,17,18,19)

InChI Key

MOIPZIITHHKFHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2C=C(NC3=NC=NN23)C4=CC=CC=C4)C

Origin of Product

United States

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